![molecular formula C19H19N3O4S2 B2922381 N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylethanesulfonamide CAS No. 921540-63-8](/img/structure/B2922381.png)
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound and similar compounds has been the subject of various studies. For instance, a high-throughput screening of a specific set of heterocyclic compounds containing an alkylsulfonyl moiety was performed to discover highly effective 5-HT6 receptor antagonists . The structures of most antagonists corresponded to the PhM2 pharmacophore model, which confirmed its potential in the search for effective 5-HT6 receptor antagonists .Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its pharmacological activity. It was established that the structure of the substituent introduced in the vicinity of the sulfonyl moiety in the PhM2 ligands could affect their pharmacological activity, including the ability to block serotonin-induced 5-HT6 receptor-mediated cell responses .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antioxidant Potential
- Sulfonamide hybrid Schiff bases have been synthesized and characterized, demonstrating significant enzyme inhibition potential against AChE and BChE enzymes, with some compounds showing up to 91% inhibition. These compounds also exhibited antioxidant activity with high percentage scavenging ability, indicating potential applications in the treatment of diseases related to oxidative stress and enzyme dysfunction (Kausar et al., 2019).
Anti-Asthmatic Activities
- Novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds in this series were found to have potent anti-asthmatic activity, highlighting potential applications in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).
Herbicidal Activities
- The degradation and mobility of chlorsulfuron, an anionic sulfonylurea herbicide, in soil columns were studied, emphasizing its persistence and transport characteristics in agricultural environments. This research is vital for understanding the environmental impact and efficacy of sulfonylurea-based herbicides in agriculture (Veeh et al., 1994).
Anticancer and Anti-HCV Agents
- Synthesis and characterization of celecoxib derivatives have been conducted, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This suggests sulfonamides' role in developing therapeutic agents for a range of diseases (Küçükgüzel et al., 2013).
Antimicrobial Activity
- Structural and spectroscopic studies on sulfonimide derivatives, including their antimicrobial activities against various bacteria and fungus species, have been performed. These studies provide a basis for developing new antimicrobial agents to combat resistant microbial strains (Eren et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds with a pyridazinone core have been shown to interact with a range of biological targets, leading to various physiological effects .
Mode of Action
Structure-activity relationship (sar) studies indicate that pyridazinone derivatives with certain substituents exhibit enhanced potency . For instance, a methyl group at the C-5 position of the dihydropyridazinone ring leads to enhanced potency .
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a diverse range of biochemical pathways, leading to a wide array of pharmacological activities . These include anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity, among others .
Result of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities .
Eigenschaften
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-27(23,24)19-11-10-18(20-21-19)16-8-5-9-17(14-16)22-28(25,26)13-12-15-6-3-2-4-7-15/h2-11,14,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFEWCKYAISLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.